molecular formula C19H14FN3O2 B2395470 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide CAS No. 1396890-15-5

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide

Cat. No.: B2395470
CAS No.: 1396890-15-5
M. Wt: 335.338
InChI Key: XQGOALZPLIOMLQ-ZHACJKMWSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide (CAS 1396890-15-5) is a synthetic hybrid compound incorporating a pyrimidine ring and a cinnamamide pharmacophore, with a molecular formula of C19H14FN3O2 and a molecular weight of 335.3 . This structural class is of significant interest in medicinal chemistry, particularly in oncology research. Pyrimidine-cinnamamide hybrids are rationally designed to act as potent inhibitors of key tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Bcr-Abl, which are critically implicated in the pathogenesis of certain leukemias, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) . The cinnamamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential, including antimicrobial, anticancer, and antioxidant activities . The α,β-unsaturated amide moiety (a key feature of cinnamamide) is often associated with the ability to interact with biological targets and induce apoptosis in cancer cells . This compound is intended for research purposes to further investigate the mechanism of action and therapeutic potential of hybrid small molecules. It is supplied for use in in vitro assays and biological studies only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

(E)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-16-8-4-5-9-17(16)25-19-21-12-15(13-22-19)23-18(24)11-10-14-6-2-1-3-7-14/h1-13H,(H,23,24)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGOALZPLIOMLQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Fluorophenoxy)pyrimidin-5-amine

The pyrimidine core is constructed via cyclocondensation reactions, followed by functionalization at the 2- and 5-positions. A validated method involves:

  • Enaminone Formation : Reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone intermediate (92.6% yield).
  • Pyrimidine Cyclization : Treating the enaminone with N-(2-methyl-5-nitrophenyl)guanidinium nitrate under basic conditions to form the 4-pyridin-3-yl-pyrimidin-2-amine scaffold.
  • Nucleophilic Aromatic Substitution : Displacing the 2-chloro group (introduced via nitration and reduction) with 2-fluorophenol in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.

Key Data :

Step Reagents/Conditions Yield
Enaminone formation DMF-DMA, 90°C, 4 h 92.6%
Pyrimidine cyclization NaOH, n-butanol, reflux 92.4%
Chloride displacement 2-fluorophenol, K₂CO₃, DMSO, 80°C 68%

The 5-amino group is introduced via reduction of a nitro precursor using SnCl₂·2H₂O in hydrochloric acid (75% yield).

Synthesis of Cinnamoyl Chloride

Cinnamoyl chloride is prepared by treating trans-cinnamic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 2 hours. The reaction achieves near-quantitative conversion (95–98%), with excess SOCl₂ removed via distillation.

Amide Bond Formation

The final step couples 2-(2-fluorophenoxy)pyrimidin-5-amine with cinnamoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 6–8 hours, yielding the target compound.

Optimized Conditions :

  • Molar ratio (amine:acyl chloride): 1:1.2
  • Solvent: THF
  • Base: Et₃N (2.5 equiv)
  • Yield: 72–78%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance pyrimidine substitution kinetics but complicate purification. THF balances reactivity and solubility for amide coupling.

Temperature Control

Exothermic amide bond formation necessitates gradual reagent addition at 0°C to minimize side reactions (e.g., oligomerization).

Catalytic Additives

NaOAc in glacial acetic acid accelerates heterocyclic condensations, reducing reaction times from 24 h to 6 h.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.12 (s, 1H, NHCO)
    • δ 8.52–7.09 (m, aromatic protons from pyrimidine and cinnamamide)
    • δ 6.82 (d, J = 15.8 Hz, 1H, COCH=CH)
  • ¹³C NMR :

    • δ 166.4 (C=O, cinnamamide)
    • δ 162.5–116.4 (pyrimidine and fluorophenyl carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 364.1224 [M+H]⁺
  • Calculated for C₁₉H₁₄FN₃O₂ : 364.1221

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Acyl chloride coupling High yield (78%), simplicity Moisture-sensitive reagents
Enaminone cyclization Scalable, reproducible Multi-step, moderate yields
SNAr displacement Regioselective Requires high-temperature DMSO

The acyl chloride method is favored for industrial scalability, whereas enaminone routes suit academic labs requiring intermediate isolation.

Challenges and Limitations

  • Low Solubility : The pyrimidine intermediate exhibits poor solubility in non-polar solvents, necessitating DMSO for reactions.
  • Purification Complexity : Silica gel chromatography is required to separate regioisomers during pyrimidine functionalization.
  • Moisture Sensitivity : Cinnamoyl chloride hydrolysis mandates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenoxy group.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and other pathogens, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity:
The compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against several cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicate that it can effectively inhibit cancer cell proliferation, with some derivatives displaying even higher potency than established chemotherapeutic agents . Additionally, studies have suggested that this compound induces apoptosis and affects cell cycle progression in cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Properties:
this compound has been shown to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in various assays, indicating its potential role in preventing cellular damage caused by oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed effective inhibition of bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for multiple strains, showcasing the compound's broad-spectrum efficacy .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties of this compound derivatives against HepG2 cells, one derivative exhibited an IC50 value of 4.23 µM, demonstrating significant cytotoxicity compared to standard treatments .

CompoundIC50 (µM)
This compound4.23
Staurosporine (control)5.59

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s simpler structure (vs. compounds) may enable scalable synthesis, though its biological activity remains unverified.
  • Structure-Activity Relationship (SAR): The 2-fluorophenoxy group likely enhances binding affinity compared to non-fluorinated analogs, as seen in DDR1 inhibitors like 7g .
  • Unresolved Questions: No direct data on solubility, IC50 values, or in vivo efficacy are available for the target compound, necessitating further preclinical studies.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving pyrimidine and cinnamide derivatives. Characterization was performed using various spectroscopic techniques, confirming the structure and purity of the compound.

Antiproliferative Effects

The cytotoxicity of this compound was evaluated against several cancer cell lines, with a primary focus on HepG2 liver cancer cells. The compound exhibited significant antiproliferative activity, with an IC50 value reported at 4.23 μM, indicating potent efficacy compared to standard treatments like staurosporine (IC50 = 5.59 μM) .

The mechanism underlying the cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound resulted in a notable increase in G1 phase arrest, suggesting a disruption in cell cycle progression . Additionally, real-time PCR studies indicated that the compound upregulated pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2, thereby activating the intrinsic apoptotic pathway .

Cell Line IC50 (μM) Mechanism
HepG24.23Apoptosis induction, G1 arrest
Staurosporine5.59Reference standard

Case Studies and Research Findings

Recent studies have highlighted the broader implications of cinnamide derivatives in cancer treatment and inflammation management. For instance:

  • Cinnamide Derivatives : A series of cinnamide derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, with findings indicating that modifications in the phenyl ring significantly influence biological activity .
  • Mechanistic Insights : Research has shown that certain cinnamide derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells . This mechanism may also be relevant for this compound.
  • Antioxidant Properties : Some related compounds have demonstrated antioxidant capabilities, which could contribute to their overall therapeutic profile by mitigating oxidative stress associated with cancer progression .

Q & A

Basic Research Question

  • Purity assessment : Reverse-phase HPLC with UV detection (≥95% purity threshold) .
  • Structural confirmation : ¹H NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and ¹³C NMR (carbonyl peaks at ~170 ppm for the amide group) .
  • Mass spectrometry : High-resolution LC-MS to validate the molecular ion peak (e.g., [M+H]⁺ matching the theoretical mass) .

How can reaction conditions be optimized to improve the yield of the final product?

Advanced Research Question

  • Temperature control : Lowering reaction temperatures during sensitive steps (e.g., amide coupling) minimizes side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce byproducts .
  • Data-driven optimization : Design of Experiments (DoE) frameworks statistically identify critical parameters (e.g., molar ratios, reaction time) .

How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Advanced Research Question

  • Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .
  • X-ray crystallography : Definitive confirmation of molecular geometry, especially for stereochemical ambiguities .
  • Comparative analysis : Cross-referencing with spectral databases (e.g., PubChem) for analogous pyrimidine derivatives .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Question

  • Enzyme inhibition assays : Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects .
  • Anti-inflammatory models : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

What strategies are used to study the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Target identification : Chemoproteomics (e.g., affinity-based pull-down assays) to identify binding partners .
  • Pathway analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects .
  • Molecular docking : Computational modeling against crystallized targets (e.g., EGFR kinase) to predict binding modes .

How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Scaffold diversification : Modify the pyrimidine ring (e.g., chloro/methoxy substitutions) or cinnamamide side chain .
  • Parallel synthesis : Use automated platforms to generate libraries of analogs with varying substituents .
  • Bioisosteric replacement : Replace the fluorophenoxy group with thioether or sulfonyl groups to assess potency changes .

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